molecular formula C17H14ClN3O2 B279417 N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Katalognummer B279417
Molekulargewicht: 327.8 g/mol
InChI-Schlüssel: OCYMSPKYMXUPDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential pharmacological use. It was first identified as a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of various cytokines and growth factors.

Wirkmechanismus

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a selective inhibitor of JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in hematopoietic cells. JAK3 is involved in the signaling pathway of various cytokines, which are important for the development and function of immune cells. When cytokines bind to their receptors, JAK3 is activated and phosphorylates signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. By inhibiting JAK3, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can prevent the activation of STATs and downstream signaling pathways, leading to the suppression of immune cell activation and cytokine production.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to reduce the severity of disease and prevent the development of new lesions. In human clinical trials, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also have adverse effects on the immune system, such as an increased risk of infections and malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune cell activation and cytokine production. However, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also have off-target effects on other JAK family members, such as JAK1 and JAK2, which can complicate the interpretation of experimental results. Additionally, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be toxic to cells at high concentrations, which can limit its use in certain assays.

Zukünftige Richtungen

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown promise as a therapeutic agent for various autoimmune and inflammatory diseases. However, there is still much to be learned about its mechanism of action and potential side effects. Future research should focus on identifying the molecular targets of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and elucidating the downstream signaling pathways that are affected by JAK3 inhibition. Additionally, new JAK3 inhibitors with improved selectivity and safety profiles should be developed to overcome the limitations of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Finally, clinical trials should continue to evaluate the efficacy and safety of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in the treatment of autoimmune and inflammatory diseases.

Synthesemethoden

The synthesis of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that starts with the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 3-chlorophenyl 2-oxoethylcarbamate. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The overall yield of this synthesis method is approximately 30%.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential use in treating various autoimmune and inflammatory diseases. It has been shown to be a potent inhibitor of JAK3, which plays a critical role in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can suppress the activation of T cells and prevent the release of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

Eigenschaften

Molekularformel

C17H14ClN3O2

Molekulargewicht

327.8 g/mol

IUPAC-Name

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14ClN3O2/c18-12-4-3-5-13(10-12)20-16(22)8-9-21-11-19-15-7-2-1-6-14(15)17(21)23/h1-7,10-11H,8-9H2,(H,20,22)

InChI-Schlüssel

OCYMSPKYMXUPDO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.